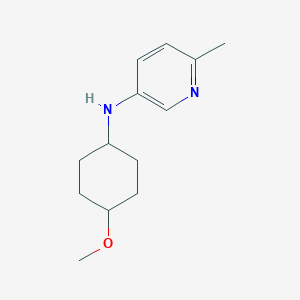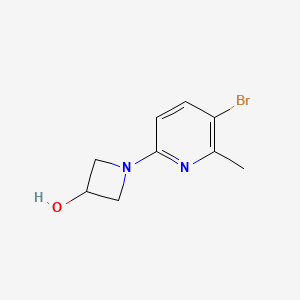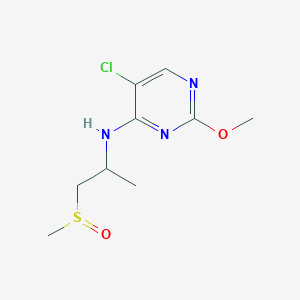
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity in the recreational drug scene due to its dissociative and euphoric effects. However, the scientific community has also shown interest in studying MXE due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine also has several limitations, including its short half-life and potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine. One area of research could focus on the development of novel NMDA receptor antagonists based on the structure of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine. Another area of research could focus on the potential therapeutic applications of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine in the treatment of neurological disorders such as depression, anxiety, and traumatic brain injury. Finally, future research could focus on the long-term effects of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine on the brain and behavior.
Métodos De Síntesis
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine is synthesized by reacting 3-methyl-2-butanone with 4-methoxycyclohexanone in the presence of ammonium acetate and sodium cyanoborohydride. The resulting intermediate is then reacted with 3-aminopyridine to form N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine.
Aplicaciones Científicas De Investigación
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in rat models of traumatic brain injury and stroke. N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-3-4-12(9-14-10)15-11-5-7-13(16-2)8-6-11/h3-4,9,11,13,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNDDLSAUIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
